molecular formula C14H7Cl2NO3 B13359104 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid

Cat. No.: B13359104
M. Wt: 308.1 g/mol
InChI Key: JEYGFOXAUFSKBR-UHFFFAOYSA-N
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Description

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzoxazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The presence of chlorine atoms at positions 5 and 7 of the benzoxazole ring enhances its biological activity, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms at positions 5 and 7 enhance its binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial and anti-inflammatory activities . The compound can also induce oxidative stress in microbial cells, leading to their death .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H7Cl2NO3

Molecular Weight

308.1 g/mol

IUPAC Name

4-(5,7-dichloro-1,3-benzoxazol-2-yl)benzoic acid

InChI

InChI=1S/C14H7Cl2NO3/c15-9-5-10(16)12-11(6-9)17-13(20-12)7-1-3-8(4-2-7)14(18)19/h1-6H,(H,18,19)

InChI Key

JEYGFOXAUFSKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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